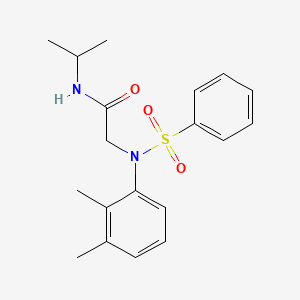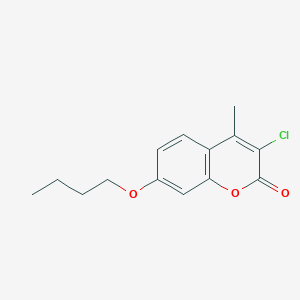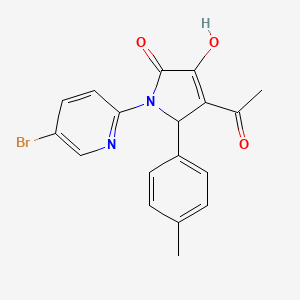
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIPG, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. DIPG is a small molecule inhibitor of the protein-protein interaction between the transcription factor GLI1 and the co-activator CBP. This interaction plays a key role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
作用機序
DIPG works by binding to the CBP protein and preventing its interaction with GLI1. This disrupts the Hedgehog signaling pathway and leads to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
DIPG has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, DIPG has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, DIPG has been shown to reduce the expression of Hedgehog pathway target genes, such as GLI1 and PTCH1.
実験室実験の利点と制限
One advantage of using DIPG in lab experiments is that it is a highly specific inhibitor of the GLI1-CBP interaction, which allows for precise manipulation of the Hedgehog signaling pathway. Additionally, DIPG has been shown to be effective at relatively low concentrations, which reduces the risk of off-target effects. However, one limitation of using DIPG is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research involving DIPG. One potential area of investigation is the development of more potent and selective inhibitors of the Hedgehog pathway. Additionally, DIPG could be used in combination with other drugs or therapies to enhance its effectiveness in treating cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of DIPG on the Hedgehog pathway and to identify potential biomarkers that could be used to predict response to treatment.
合成法
The synthesis of DIPG involves a multi-step process that starts with the reaction of 2,3-dimethylbenzene with isopropylamine to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide.
科学的研究の応用
DIPG has been used in a number of scientific studies to investigate the role of the Hedgehog signaling pathway in various disease states. For example, DIPG has been shown to inhibit the growth of medulloblastoma cells, which are a type of brain tumor that is often associated with abnormal activation of the Hedgehog pathway. Additionally, DIPG has been shown to have potential applications in the treatment of pancreatic cancer, which is also associated with dysregulation of the Hedgehog pathway.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)20-19(22)13-21(18-12-8-9-15(3)16(18)4)25(23,24)17-10-6-5-7-11-17/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLOXMBTCXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)

![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
